
GNE-555
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, this compound displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.
Aplicaciones Científicas De Investigación
Cancer Research
GNE-555 has demonstrated significant antiproliferative activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. Its mechanism involves inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.
Key Findings:
- Antiproliferative Activity : this compound effectively inhibits the growth of cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Mechanism of Action : As an mTOR inhibitor, this compound disrupts critical signaling pathways that facilitate tumor growth and survival .
Neurodegenerative Disease Research
Recent studies have explored this compound's role in modulating amyloid-beta production, particularly in Alzheimer's disease models. The compound has been noted for its ability to shift amyloid peptide production towards less toxic forms.
Key Findings:
- Amyloid Modulation : this compound has been shown to lower levels of the toxic amyloid-beta 42 while increasing less harmful forms such as amyloid-beta 37 and 38, thereby potentially reducing the risk of plaque formation associated with Alzheimer's disease .
- Blood-Brain Barrier Penetration : The compound effectively crosses the blood-brain barrier, which is critical for its application in treating central nervous system disorders .
Data Tables
Application Area | Key Findings | References |
---|---|---|
Cancer Research | Inhibits growth of PC3 and MCF-7 cells | |
Neurodegenerative Diseases | Modulates amyloid-beta production | |
Blood-Brain Barrier | Successfully crosses barrier |
Case Study 1: Cancer Cell Lines
In vitro studies have demonstrated that this compound significantly reduces cell viability in prostate and breast cancer cell lines. The treatment resulted in a dose-dependent decrease in cell proliferation, indicating its potential as a therapeutic agent.
Case Study 2: Alzheimer's Disease Model
In a preclinical model using transgenic mice, chronic administration of this compound led to a significant reduction in amyloid plaques. Behavioral assessments indicated improved cognitive function compared to control groups, suggesting that this compound may offer protective effects against cognitive decline associated with Alzheimer's disease .
Propiedades
Fórmula molecular |
C26H34N6O3 |
---|---|
Peso molecular |
478.59 |
Nombre IUPAC |
1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea |
InChI |
InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1 |
Clave InChI |
NHJAMHLWORQRFH-XWFZLUIHSA-N |
SMILES |
O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC |
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GNE555; GNE 555; GNE-555. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.